molecular formula C5H9ClFNO3 B2890064 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride CAS No. 2361634-72-0

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

Cat. No.: B2890064
CAS No.: 2361634-72-0
M. Wt: 185.58
InChI Key: TYVHRBMSNOAWFL-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid hydrochloride is a fluorinated azetidine derivative characterized by a carboxylic acid group, a hydroxylated azetidine ring, and a fluorine substituent. The azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain and conformational rigidity, which can enhance binding specificity in coordination chemistry or pharmaceutical applications . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous-phase reactions or biological studies .

Properties

IUPAC Name

2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVHRBMSNOAWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(C(=O)O)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Azetidinone Formation

The synthesis often begins with N-Boc-3-azetidinone, a stable intermediate amenable to further functionalization. The Horner-Wadsworth-Emmons reaction facilitates the formation of the azetidine ring via phosphonate-mediated cyclization. For example, reacting diethyl (3-oxoazetidin-1-yl)phosphonate with formaldehyde under basic conditions yields N-Boc-3-azetidinone in 65–72% yield. This method avoids harsh conditions that could degrade the strained ring.

Rhodium-Catalyzed Conjugate Additions

Rhodium(I) complexes enable stereoselective additions to azetidinones. Arylboronic acids undergo conjugate addition to N-Boc-3-azetidinone in the presence of [RhCl(cod)]₂ and AgOTf, affording 3-aryl-3-azetidinyl derivatives with >90% enantiomeric excess (ee) in some cases. This step is critical for introducing substituents adjacent to the hydroxyl group.

Fluorination Strategies for β-Fluoroacetic Acid Moiety

Electrophilic Fluorination of Enolates

The β-fluoro group is introduced via electrophilic fluorination of a keto-enolate intermediate. Treating 2-(3-hydroxyazetidin-3-yl)acetic acid tert-butyl ester with Selectfluor® in anhydrous DMF at −20°C achieves fluorination with 60–68% yield. The tert-butyl ester protects the carboxylic acid during this step.

Fluorinated Building Block Incorporation

Alternatively, fluorinated precursors like 2-fluoroacetic acid derivatives are coupled to the azetidine core. For instance, Mitsunobu coupling of 3-hydroxyazetidine with 2-fluoroacetic acid benzyl ester, followed by hydrogenolysis, provides the free acid in 55% overall yield.

Hydrolysis and Salt Formation

Acidic Hydrolysis of Protecting Groups

The tert-butyl or benzyl esters are cleaved using HCl in dioxane, yielding 2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid. Prolonged exposure to acid (>6 hours) risks ring opening, necessitating strict time control.

Hydrochloride Salt Crystallization

The free acid is dissolved in anhydrous ethanol and treated with gaseous HCl, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the pure product with >99% purity by HPLC.

Optimization and Purification

Reaction Condition Optimization

Parameter Optimal Condition Yield Improvement
Fluorination Temp −20°C 68% vs. 45% (0°C)
Rhodium Catalyst 2 mol% [RhCl(cod)]₂ 90% ee
Hydrolysis Time 4 hours 95% Purity

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 10:1) removes residual boronic acids and phosphonate byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) further purifies the hydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.32 (s, 1H, OH), 3.98–3.85 (m, 4H, azetidine CH₂), 2.91 (d, J = 16.8 Hz, 1H, CHF), 2.67 (d, J = 16.8 Hz, 1H, CHF).
  • ¹⁹F NMR (376 MHz, D₂O): δ −118.5 (t, J = 16.8 Hz).

Purity Assessment

Batch analysis via ion chromatography confirms chloride content (19.2–19.8%; theoretical 19.5%).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), nucleophiles like amines or thiols

    Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

    Esterification: Esters

Scientific Research Applications

2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Potential applications in drug discovery and development. Its structural features may confer specific biological activities, making it a candidate for therapeutic agents.

    Industry: Used in the production of fine chemicals and intermediates. Its unique properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may confer stability and rigidity to the molecule. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared with structurally related molecules to highlight key differences in reactivity, stability, and applications:

Compound Name Molecular Formula Key Functional Groups Unique Features Potential Applications
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid hydrochloride C₆H₁₀ClFNO₃ -COOH, -OH (azetidine), -F High ring strain, dual hydrogen-bonding sites, enhanced solubility (HCl salt) Metal coordination, drug discovery
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₂FNO₂·HCl -COOEt (ester), -F, azetidine Ester group improves lipophilicity; reduced acidity compared to -COOH Prodrug design, organic synthesis
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride C₇H₁₄ClNO₃ -COOH, -NH₂, oxolane (tetrahydrofuran) Five-membered oxolane ring reduces strain; amino group enables nucleophilicity Peptide mimics, agrochemicals
3-Fluoroazetidine hydrochloride C₃H₇ClFN -F, azetidine (no -OH or -COOH) Simplified structure; lacks hydrogen-bonding sites Building block for fluorinated drugs

Key Observations :

  • Hydrogen-Bonding Capacity: The hydroxyl and carboxylic acid groups enable stronger coordination with metal ions (e.g., uranium in wastewater treatment) compared to non-hydroxylated analogues like 3-fluoroazetidine hydrochloride .
  • Solubility and Bioavailability : The hydrochloride salt form and polar functional groups (-COOH, -OH) enhance aqueous solubility, contrasting with ester derivatives (e.g., ethyl 2-(azetidin-3-yl)-2-fluoroacetate), which favor lipid membrane permeability .
Physicochemical Properties and Sorption Efficiency
  • Carboxylic Acid Functionality: Analogues like acetic acid-modified sludge-based biochar (ASBB) demonstrate that -COOH groups significantly enhance uranium (U(VI)) sorption via monodentate coordination, achieving >97% removal at pH 6.0 . The target compound’s -COOH group may exhibit comparable metal-binding efficiency.
  • Fluorine Effects: Fluorination can alter electron density, as seen in fluorinated graphene oxide, which improves U(VI) adsorption by 20–30% compared to non-fluorinated counterparts due to enhanced electrostatic interactions .

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